5-(tert-Butyl)nicotinaldehyde

Vue d'ensemble

Description

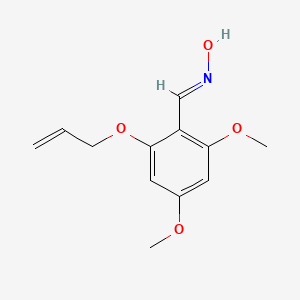

5-(tert-Butyl)nicotinaldehyde, also known as 5-(tert-Butyl)picolinaldehyde, is a chemical compound with the molecular formula C10H13NO . It has a molecular weight of 163.22 g/mol . The compound is also known by other names such as 5-tert-Butylpyridine-2-carbaldehyde .

Molecular Structure Analysis

The molecular structure of 5-(tert-Butyl)nicotinaldehyde includes a tert-butyl group attached to a pyridine ring at the 5-position . The compound also contains a carbonyl group, contributing to its aldehyde classification .Applications De Recherche Scientifique

Synthesis and Biosynthesis Applications

Biosynthesis of Key Intermediates : 5-(tert-Butyl)nicotinaldehyde or related compounds have been utilized in biosynthesis. For example, tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate, a related compound, is a key intermediate for synthesizing atorvastatin and rosuvastatin. Studies have explored the biosynthesis of such intermediates using carbonyl reductase from Rhodosporidium toruloides in various media to enhance yield and efficiency (Liu et al., 2018).

Production in Biotechnological Processes : The biotechnological production of tert-butyl intermediates, such as (3R,5S)-CDHH, has been achieved with high efficiency and enantioselectivity. This is crucial for applications in the pharmaceutical industry, where specific chirality is often required for drug effectiveness (Zhang et al., 2019).

Chemical Synthesis and Properties

Synthesis of Nitroxides : Studies have shown that tert-butyl groups can be used in the synthesis of nitroxides, important in biophysics and biomedical research. For example, highly strained nitroxides with tert-butyl groups have been synthesized and studied for their thermal stability and resistance to chemical reduction (Zhurko et al., 2020).

Development of Antioxidant Agents : Derivatives of tert-butyl groups have been synthesized for their potential antioxidant properties. For instance, the creation of new oxadiazoles bearing 2,6-di-tert-butylphenol moieties has shown significant free-radical scavenging ability (Shakir et al., 2014).

Magnetic Materials and Structural Studies

Application in Magnetic Materials : The formation of complexes with 5-tert-butyl-1,3-phenylene bis(tert-butyl nitroxide) and rare-earth metals resulted in linear chains with magnetic properties. This has implications for developing single-chain magnetic materials (Ito et al., 2022).

Structural Analysis in Solution : The molecular structures of 4-tert-butylpyrazoles have been analyzed using X-ray, NMR, and calorimetric studies. These studies help understand the structural effects of tert-butyl substituents in various chemical contexts (Trofimenko et al., 2001).

Orientations Futures

The future directions for 5-(tert-Butyl)nicotinaldehyde could involve further exploration of its synthesis, chemical reactions, and potential applications. As antimicrobial resistance becomes a growing concern, new compounds like 5-(tert-Butyl)nicotinaldehyde could be explored for their potential antimicrobial activity .

Propriétés

IUPAC Name |

5-tert-butylpyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c1-10(2,3)9-4-8(7-12)5-11-6-9/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTGYHWGVQQVLNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CN=CC(=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(tert-Butyl)nicotinaldehyde | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2367219.png)

![N-(2-cyano-3-methylbutan-2-yl)-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2367223.png)

![5-Methyl-6-azaspiro[3.5]nonane](/img/structure/B2367225.png)

![Methyl (3S,4aR,8aS)-2,3,4,4a,5,7,8,8a-octahydro-1H-pyrano[4,3-b]pyridine-3-carboxylate;hydrochloride](/img/structure/B2367227.png)

![methyl (2Z)-2-[(4-chlorophenyl)sulfonyl]-3-[(4-ethoxyphenyl)amino]acrylate](/img/structure/B2367230.png)

![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2-(1H-1,2,4-triazol-1-yl)acetamide](/img/structure/B2367233.png)

![2-chloro-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2367234.png)

![Ethyl (2Z)-2-[(4-chlorophenyl)hydrazinylidene]-3-phenylpropanoate](/img/structure/B2367236.png)